3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol
Overview
Description
The compound “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a boronic ester group (4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl), attached to a phenyl group, which is further attached to a prop-2-yn-1-ol group. This suggests that the compound may have interesting reactivity due to the presence of the alkyne and the boronic ester .
Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing the 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol moiety are synthesized through multi-step substitution reactions. These compounds, often boric acid ester intermediates with benzene rings, are characterized using spectroscopic methods like FTIR, 1H and 13C NMR, and mass spectrometry. Their molecular structures are confirmed through X-ray diffraction and analyzed via density functional theory (DFT) to compare theoretical calculations with empirical data. This detailed structural analysis aids in understanding the conformation and physicochemical properties of these compounds, essential for their applications in various fields of research (Huang et al., 2021).
Advanced Material Development
Compounds with the this compound structure serve as key intermediates in developing advanced materials. For instance, they are used in the synthesis of luminescent materials, where their unique properties contribute to the development of highly efficient light-emitting devices. These materials have potential applications in displays, lighting, and optical sensors, benefiting from the compounds' tunable electronic and optical properties (Fischer et al., 2013).
Chemical Sensing and Detection
The specific structure of this compound-based compounds makes them suitable for developing chemical sensors, particularly for detecting reactive oxygen species like hydrogen peroxide. These sensors operate through mechanisms where the boronate moiety interacts with the analyte, leading to a measurable change in the sensor's optical properties. This application is crucial in environmental monitoring, healthcare, and industrial process control, where sensitive and selective detection of chemical species is required (Fu et al., 2016).
Catalysis and Organic Synthesis
The versatility of this compound derivatives extends to catalysis, where they are employed in facilitating various organic reactions. Their role in catalytic systems can enhance reaction efficiencies, selectivities, and yields, making them valuable tools in synthetic organic chemistry. Applications include, but are not limited to, cross-coupling reactions, polymerization processes, and the synthesis of complex organic molecules (Maki et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h7-10,17H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRFTFKBNBRKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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